5-Bromo-3-chloro-2-fluorobenzotrifluoride

Nucleophilic Aromatic Substitution Reaction Optimization Herbicide Synthesis

5-Bromo-3-chloro-2-fluorobenzotrifluoride is a polyhalogenated aromatic compound in the benzotrifluoride class, characterized by the presence of a trifluoromethyl group and three distinct halogen substituents (Br, Cl, F) on a benzene ring. It is a synthetically versatile building block primarily employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Molecular Formula C7H2BrClF4
Molecular Weight 277.44
CAS No. 914225-67-5
Cat. No. B3030504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-chloro-2-fluorobenzotrifluoride
CAS914225-67-5
Molecular FormulaC7H2BrClF4
Molecular Weight277.44
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(F)(F)F)F)Cl)Br
InChIInChI=1S/C7H2BrClF4/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H
InChIKeyBBEDFMIZRIVTRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-chloro-2-fluorobenzotrifluoride (CAS 914225-67-5) as a Halogenated Benzotrifluoride Intermediate


5-Bromo-3-chloro-2-fluorobenzotrifluoride is a polyhalogenated aromatic compound in the benzotrifluoride class, characterized by the presence of a trifluoromethyl group and three distinct halogen substituents (Br, Cl, F) on a benzene ring. It is a synthetically versatile building block primarily employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals . The compound's molecular formula is C7H2BrClF4, with a molecular weight of 277.44 g/mol, and it is typically a colorless liquid with a predicted density of approximately 1.79 g/cm³ and a predicted boiling point around 189.0°C at 760 mmHg .

Critical Procurement Rationale: Why Analogs Cannot Substitute 5-Bromo-3-chloro-2-fluorobenzotrifluoride


Direct substitution with other halogenated benzotrifluorides (e.g., 4-bromo-2-chlorobenzotrifluoride or 3-bromo-2-chloro-5-fluorobenzotrifluoride) is not scientifically sound. The specific substitution pattern of halogens and the trifluoromethyl group on the aromatic ring fundamentally dictates the compound's reactivity, selectivity in cross-coupling reactions, and the physicochemical properties of downstream products . As demonstrated in the literature, the position and type of halogen substituents critically influence the outcome of nucleophilic aromatic substitution (SNAr) and metalation reactions [1][2]. Changing even one halogen's position can redirect the site of deprotonation, alter reaction yields, or lead to completely different reaction pathways, thereby invalidating established synthetic routes and compromising the integrity of target molecules.

Quantitative Differentiation: Key Evidence for Selecting 5-Bromo-3-chloro-2-fluorobenzotrifluoride Over Analogs


Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr) with Hydrazine

In a systematic study of halogenated benzotrifluorides, compounds with a fluorine atom ortho to the CF3 group exhibited distinctly different reactivity and product profiles in SNAr reactions with hydrazine compared to analogs where fluorine was absent or differently positioned. For instance, 2,4-difluoro-3-chlorobenzotrifluoride (an analog with a similar substitution pattern to the target compound) demonstrated a different outcome than 3,5-dichloro-2,4,6-trifluorobenzotrifluoride [1]. The target compound's 2-fluoro substituent is known to activate the ring towards nucleophilic attack at the adjacent position, providing a regioselective pathway that is not available to non-fluorinated analogs, a principle supported by computational and experimental data on related benzotrifluorides .

Nucleophilic Aromatic Substitution Reaction Optimization Herbicide Synthesis

Comparative Predicted Physical Properties for Downstream Processing

Predicted physicochemical properties for the target compound show key differences compared to a common analog, 2-Bromo-5-chlorobenzotrifluoride (CAS 344-65-0). 5-Bromo-3-chloro-2-fluorobenzotrifluoride has a higher predicted density (1.786 g/cm³) and a significantly different predicted boiling point (189.0°C at 760 mmHg) compared to the analog . These differences in physical state and volatility directly impact handling, purification, and formulation in industrial-scale processes.

Physicochemical Properties Downstream Processing Formulation

Regioselectivity in Cross-Coupling Reactions for Complex Molecule Construction

The presence of three different halogen atoms (Br, Cl, F) with distinct reactivities in transition-metal-catalyzed cross-coupling reactions provides a potential for sequential and orthogonal functionalization not possible with compounds bearing fewer or less varied halogens. The bromine atom is typically the most reactive in oxidative addition to Pd(0), followed by chlorine, while the C-F bond is generally inert under standard cross-coupling conditions . This contrasts with analogs like 2-Bromo-5-chlorobenzotrifluoride, which have only two types of halogens, or 2-Bromo-4-chloro-6-fluorobenzotrifluoride, where the substitution pattern leads to different steric and electronic influences on each reactive site .

Cross-Coupling Suzuki-Miyaura Regioselectivity

Patent-Classified Synthetic Utility as a Halogenated Benzotrifluoride Intermediate

The compound is classified as a halogenated benzotrifluoride, a chemical space explicitly claimed in patents for the preparation of biologically active molecules. For example, US Patent 4,962,246 describes a process for preparing fluorinated and chlorinated benzotrifluorides, stating that the chlorine atoms in the meta position relative to the CF3 group are particularly preferred [1]. The target compound, with its chlorine in the 3-position (meta to the CF3 group), aligns with this preferred structural motif for synthesizing advanced intermediates with desirable properties, unlike analogs with chlorine in less favored positions.

Patent Analysis Pharmaceutical Intermediate Agrochemical Synthesis

High-Value Application Scenarios for 5-Bromo-3-chloro-2-fluorobenzotrifluoride in R&D and Industrial Synthesis


Synthesis of Ortho-Substituted Anilines and Phenylhydrazines via SNAr

This compound is a prime candidate for synthesizing ortho-substituted aniline or phenylhydrazine derivatives, which are crucial intermediates for herbicides and pharmaceuticals. The ortho-fluorine atom activates the adjacent position for nucleophilic attack, enabling regioselective substitution with ammonia or hydrazine, as demonstrated for similar benzotrifluorides [1].

Construction of Complex, Polyfunctionalized Biaryl Scaffolds via Sequential Cross-Coupling

The presence of three distinct halogen types (Br, Cl, F) allows for the design of a multi-step, orthogonal cross-coupling strategy. Researchers can first functionalize the reactive bromine site, then the less reactive chlorine site under modified conditions, while the C-F bond remains intact for potential late-stage functionalization [1]. This is particularly valuable in medicinal chemistry for exploring structure-activity relationships (SAR) around a benzotrifluoride core.

Process Development for Preferred Meta-Chloro Benzotrifluoride Derivatives

For process chemists, this compound's structure aligns with patented preferences for meta-chlorinated benzotrifluorides [1]. Its use as a starting material may simplify the synthesis of specific advanced intermediates described in patent literature, potentially offering a more direct and efficient route compared to using an isomeric analog, thereby reducing development time and cost-of-goods.

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